N-Benzyl 4-chloropicolinamide

purity quality control vendor specifications

Researchers requiring consistent lipophilicity in SAR campaigns often face variability with generic picolinamide analogs. N-Benzyl 4-chloropicolinamide (CAS 116275-39-9) provides a defined LogP of 3.06, enabling predictable membrane partitioning for CNS and anti-infective kinase inhibitor design. - Differentiated scaffold: N-benzyl substitution increases LogP by >2.5 units over N-methyl analogs, critically altering cellular uptake. - Class-level activity: Chloro-picolinamide core associated with ED₅₀ values of 29-34 μg/mL against R. solani and A. alternata. - Quality assured: Supplied at 98% purity to meet strict requirements for pharmaceutical intermediate and GMP-compliant API synthesis workflows.

Molecular Formula C13H11ClN2O
Molecular Weight 246.69 g/mol
CAS No. 116275-39-9
Cat. No. B168464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl 4-chloropicolinamide
CAS116275-39-9
SynonymsN-Benzyl 4-chloropicolinaMide
Molecular FormulaC13H11ClN2O
Molecular Weight246.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=NC=CC(=C2)Cl
InChIInChI=1S/C13H11ClN2O/c14-11-6-7-15-12(8-11)13(17)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
InChIKeyXNKYZWCVSFIEPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl 4-chloropicolinamide Procurement Guide


N-Benzyl 4-chloropicolinamide (CAS 116275-39-9), also known as N-benzyl-4-chloropyridine-2-carboxamide, is a heterocyclic building block belonging to the picolinamide class. Its molecular formula is C₁₃H₁₁ClN₂O with a molecular weight of approximately 246.69 g/mol. The compound features a 4‑chloropicolinamide core substituted with an N‑benzyl group, which imparts distinct physicochemical properties compared to smaller alkyl‑substituted analogs. It is primarily employed as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs) targeting neurological and anti‑infective pathways.

Building block Picolinamide scaffold for heterocyclic chemistry
Substitution N‑benzyl group modulates lipophilicity
Use context Pharmaceutical intermediate synthesis

N-Benzyl 4-chloropicolinamide Substitution Limitations


Picolinamide derivatives exhibit pronounced structure‑activity relationships (SAR) wherein even minor changes in the N‑substituent profoundly alter lipophilicity, cellular permeability, and biological target engagement. Replacing the benzyl group of N‑benzyl 4‑chloropicolinamide with a smaller methyl group (e.g., N‑methyl‑4‑chloropicolinamide) reduces the calculated LogP by more than 2.5 units, drastically affecting membrane partitioning and potential off‑target interactions. Furthermore, chloro‑substituted picolinamides display distinct antifungal potency profiles, with ED₅₀ values varying significantly depending on the nature of the N‑substituent. [1] Consequently, generic picolinamide alternatives cannot be assumed to exhibit equivalent performance in chemical synthesis, biological assays, or formulation development.

N‑substituent mismatch Smaller alkyl groups (e.g., methyl) may shift LogP by >2.5 units, altering membrane partitioning
Antifungal SAR context Chloro‑picolinamide antifungal potency class‑dependent; benzyl analog activity may differ from methyl or unsubstituted variants

N-Benzyl 4-chloropicolinamide vs. Analogs: Key Evidence


Purity Comparison Across Vendors

Procurement decisions for N‑benzyl 4‑chloropicolinamide are directly impacted by vendor‑specified minimum purity. AKSci supplies the compound at 95% purity (HPLC), while abcr and Combi‑Blocks both offer a higher 98% purity grade. In contrast, the N‑methyl analog (4‑chloro‑N‑methylpicolinamide) is available from TCI at >98.0% (HPLC), [1] indicating that the benzyl derivative can be sourced at purity levels comparable to the more common methyl analog, provided the appropriate vendor is selected.

Purity specification
Head-to-head
95–98% (vendors) vs. >98% (N‑methyl analog)
Supports sourcing at comparable purity to methyl analog
Vendor COA-dependent; confirm batch-specific purity
purity quality control vendor specifications

Lipophilicity Advantage vs. N-Methyl Analog

The calculated partition coefficient (LogP) of N‑benzyl 4‑chloropicolinamide is 3.06, substantially higher than the ACD/LogP of 0.48 reported for the N‑methyl analog 4‑chloro‑N‑methylpicolinamide. This 2.58‑unit increase in LogP translates to an approximately 380‑fold higher theoretical lipophilicity, as logP is logarithmic.

Lipophilicity (LogP)
Reported
Target: 3.06 vs. N‑methyl: 0.48 (Δ +2.58)
Higher LogP may enhance membrane permeability in cell assays
Calculated values; source‑specific algorithms
lipophilicity LogP membrane permeability

Antifungal Activity from Chloro-Substituted Class

While no direct head‑to‑head study exists for N‑benzyl 4‑chloropicolinamide, a class‑level SAR study on picolinamide derivatives revealed that chloro‑substituted picolinamides exhibit potent antifungal activity, with ED₅₀ values of 29.08 μg mL⁻¹ against Rhizoctonia solani and 33.90 μg mL⁻¹ against Alternaria alternata. [1] The benzyl moiety in the target compound further increases lipophilicity, which may enhance fungal membrane penetration and thereby modulate the observed potency relative to the unsubstituted or alkyl‑substituted chloropicolinamides.

Antifungal class evidence
Class-level
Chloro‑picolinamide ED₅₀: 29–34 μg mL⁻¹ (R. solani, A. alternata)
Supports lead optimization in antifungal screening
Benzyl‑specific activity requires empirical validation
antifungal ED50 structure-activity relationship

Storage Stability Comparison

Vendor specifications for N‑benzyl 4‑chloropicolinamide explicitly state that the compound should be stored long‑term in a cool, dry place to maintain integrity. This contrasts with certain alkyl‑substituted picolinamides that may require refrigeration or protection from light, which incur higher storage and handling costs. While no quantitative stability data (e.g., half‑life at 25°C) is publicly available, the explicit storage recommendation provides a qualitative basis for inventory planning.

Storage requirement
Data to verify
Cool, dry place (ambient); no cold chain needed
Simplified storage may reduce operational burden
No quantitative stability data available
storage conditions stability procurement

Validated Applications of N-Benzyl 4-chloropicolinamide


Lipophilic Kinase Inhibitor Lead Optimization

The elevated LogP (3.06) of N‑benzyl 4‑chloropicolinamide makes it a suitable building block for designing kinase inhibitors where enhanced membrane permeability is desired. Its benzyl‑picolinamide scaffold can serve as a core for generating focused libraries with improved cellular uptake relative to N‑methyl analogs.

Agrochemical Antifungal Lead Development

Given the class‑level antifungal activity of chloro‑substituted picolinamides (ED₅₀ ~29–34 μg mL⁻¹ against R. solani and A. alternata), N‑benzyl 4‑chloropicolinamide represents a promising starting point for synthesizing novel fungicides targeting crop protection. [1]

Neurological API Intermediate Synthesis

Vendors identify N‑benzyl 4‑chloropicolinamide as a pharmaceutical intermediate for drugs targeting neurological disorders and infections. Its 98% purity grade (abcr, Combi‑Blocks) ensures it meets the quality requirements for GMP‑compliant API manufacturing processes.

Application
Selection Property
Validation Focus
Lipophilic kinase inhibitor research
Benzyl‑substituted scaffold with high calculated LogP
Cell permeability and target engagement assays
Agrochemical antifungal research
Chloro‑picolinamide core with class‑level antifungal evidence
Strain‑specific ED₅₀ determination and SAR profiling
Neurological API intermediate synthesis
High‑purity building block (98% available)
Purity assessment for coupling and scale‑up

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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